2-ethoxy-N-(1-methylbutyl)-1-naphthamide
Description
2-Ethoxy-N-(1-methylbutyl)-1-naphthamide is a synthetic organic compound characterized by a naphthalene core substituted with an ethoxy group at the 2-position and an amide functional group at the 1-position, where the nitrogen is further substituted with a 1-methylbutyl chain. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.38 g/mol. The compound’s structure combines aromatic and aliphatic moieties, conferring unique physicochemical properties.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-ethoxy-N-pentan-2-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-4-8-13(3)19-18(20)17-15-10-7-6-9-14(15)11-12-16(17)21-5-2/h6-7,9-13H,4-5,8H2,1-3H3,(H,19,20) |
InChI Key |
JYLDBKSJKMOWOM-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=CC2=CC=CC=C21)OCC |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-ethoxy-N-(1-methylbutyl)-1-naphthamide with three closely related naphthamide derivatives, highlighting key structural and molecular differences:
Structural and Electronic Analysis
- Aliphatic vs. In contrast, aromatic substituents (e.g., fluorophenyl, methylphenyl) increase molecular rigidity and π-π stacking interactions, which may elevate melting points and reduce solubility in nonpolar solvents .
- Electronic Effects: The 2-fluorophenyl derivative (C₁₉H₁₆FNO₂) features an electron-withdrawing fluorine atom, which could polarize the amide bond, altering hydrogen-bonding capacity and stability .
Physicochemical Properties
- Molecular Weight : The target compound (285.38 g/mol) is lighter than its aromatic analogs (305–321 g/mol), suggesting differences in volatility and crystallinity.
- Solubility : Aliphatic chains (e.g., 1-methylbutyl) generally improve solubility in organic solvents, whereas aromatic substituents may favor aqueous solubility if polar groups (e.g., methoxy) are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
